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Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
characterization of [Tyr8]-Substance P, a key analog of the neuropeptide Substance P (SP).
This document details the scientific background, experimental methodologies, and signaling
pathways associated with this important research compound.

Introduction: The Advent of a Substance P Analog

Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-GIn-GIn-Phe-Phe-Gly-Leu-
Met-NHz, was first identified in 1931 by Ulf von Euler and John H. Gaddum as a potent
hypotensive and gut-contracting factor in equine brain and intestine extracts. Its structure was
elucidated in 1971, paving the way for the synthesis of various analogs to probe its structure-
activity relationships and biological functions.

[Tyr8]-Substance P, with the sequence Arg-Pro-Lys-Pro-GIn-GIn-Phe-Tyr-Gly-Leu-Met-NHz,
emerged from these efforts as a crucial tool for researchers. The substitution of the
phenylalanine at position 8 with a tyrosine residue provided a site for radioiodination, facilitating
the development of radioligand binding assays to study the Substance P receptor, now known
as the Neurokinin-1 (NK1) receptor. This analog has been instrumental in characterizing the
distribution and pharmacology of NK1 receptors throughout the body.
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Synthesis and Purification of [Tyr8]-Substance P

The synthesis of [Tyr8]-Substance P is achieved through solid-phase peptide synthesis
(SPPS), a robust and widely used method for producing peptides.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

The following protocol outlines the general steps for the manual solid-phase synthesis of
[Tyr8]-Substance P using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

e Fmoc-protected amino acids

» Rink Amide resin

o Coupling reagents (e.g., HBTU, HOBt)

» N,N-Diisopropylethylamine (DIPEA)

 Piperidine solution in dimethylformamide (DMF)

 Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

e DMF, Dichloromethane (DCM)

Solid-phase synthesis vessel

Procedure:

e Resin Swelling: The Rink Amide resin is swelled in DMF within the synthesis vessel.

e Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a
piperidine/DMF solution to expose the free amine.

e Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with
coupling reagents and coupled to the resin in the presence of DIPEA.
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e Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents
and byproducts.

» Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the [Tyr8]-
Substance P sequence.

» Final Deprotection: The N-terminal Fmoc group of the final amino acid (Arg) is removed.

o Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-
chain protecting groups are removed simultaneously by treatment with a TFA cleavage
cocktail.

e Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected
by centrifugation, and washed multiple times to remove scavengers and residual cleavage
reagents.

» Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Purification and Characterization

The crude [Tyr8]-Substance P is purified by reversed-phase high-performance liquid
chromatography (RP-HPLC).

Purification Protocol:

The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.qg.,
agueous acetonitrile with 0.1% TFA).

e The solution is injected onto a C18 RP-HPLC column.

e The peptide is eluted using a gradient of increasing acetonitrile concentration in water, both
containing 0.1% TFA.

o Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify
those containing the pure peptide.

e The pure fractions are pooled and lyophilized to yield the final product.
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Characterization:
The purity and identity of the final [Tyr8]-Substance P product are confirmed by:
e Analytical RP-HPLC: To assess purity.

e Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight (Calculated MW:
1363.66 g/mol ).[3][4]

Biological Activity and Quantitative Data

[Tyr8]-Substance P is a biologically active analog of Substance P, exhibiting similar qualitative
effects.[5] It acts as an agonist at the NK1 receptor. While specific high-affinity binding data
(Ki/Kd) and functional potency data (EC50/IC50) for [Tyr8]-Substance P are not readily
available in the literature in a consolidated format, early studies indicated that at twice the
dosage, it demonstrated a comparable biological response to synthetic Substance P in
stimulating the contraction of isolated guinea pig ileum and in decreasing systemic blood
pressure in dogs.[5] For reference, the binding affinity and functional potency of Substance P at
the NK1 receptor are provided in the tables below.

Data Presentation
Table 1: Binding Affinity of Tachykinins at the NK1 Receptor

Bmax

. Assay . CelllTissu
Ligand Receptor Kd (nM) Ki (nM) (pmol/mg
Type ) e Type
protein)
Transfecte
[3H]Substa )
b Rat NK1 Saturation 0.33+0.13 - 583+1.16 dCHO
nce
cells

Data sourced from reference[6].

Table 2: Functional Potency of Tachykinins at the NK1 Receptor
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Agonist Assay Type Cell Line EC50 (-log M)
) o NK1R-expressing
Substance P Calcium Mobilization 85+0.3
HEK293
] NK1R-expressing
Substance P cAMP Accumulation 78+0.1

HEK293

Data sourced from reference[7].

Experimental Protocols for Biological

Characterization
Radioligand Binding Assay

Radiolabeled [Tyr8]-Substance P (e.g., [1251]-[Tyr8]-Substance P) is commonly used in
competitive binding assays to determine the affinity of test compounds for the NK1 receptor.

Protocol: Competitive Radioligand Binding Assay

 Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are
prepared by homogenization and centrifugation.

o Assay Setup: In a 96-well plate, the following are added to each well:

[¢]

Assay buffer (e.g., Tris-HCI with BSA and protease inhibitors).

o

A fixed concentration of [1251]-[Tyr8]-Substance P.

o

Varying concentrations of the unlabeled competitor (test compound or unlabeled
Substance P for standard curve).

o

Membrane preparation.
 Incubation: The plate is incubated to allow binding to reach equilibrium.

« Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate
bound from free radioligand.
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e Washing: The filters are washed with ice-cold buffer to remove non-specifically bound
radioligand.

o Detection: The radioactivity retained on the filters is measured using a gamma counter.

o Data Analysis: The data are analyzed to determine the IC50 of the test compound, from
which the Ki value can be calculated.

Functional Assays

The agonist activity of [Tyr8]-Substance P at the NK1 receptor can be assessed by measuring
downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Protocol: Calcium Mobilization Assay
o Cell Culture: Cells expressing the NK1 receptor are cultured in a 96-well plate.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM).

o Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is
measured, and then [Tyr8]-Substance P is added at various concentrations.

o Data Acquisition: Changes in intracellular calcium concentration are monitored as changes in
fluorescence intensity over time.

o Data Analysis: The EC50 value for [Tyr8]-Substance P-induced calcium mobilization is
determined from the dose-response curve.

Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gag/11 and
Gas proteins.[2][8] Activation of the NK1 receptor by [Tyr8]-Substance P initiates a cascade of
intracellular signaling events.

Gaq/11 Pathway
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Binding of [Tyr8]-Substance P to the NK1 receptor activates the Gag/11 protein, which in turn
activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored
calcium into the cytoplasm. The increase in intracellular calcium and the presence of DAG
activate protein kinase C (PKC), which then phosphorylates various downstream targets,

leading to diverse cellular responses.

Gas Pathway and MAPK/ERK Pathway

The NK1 receptor can also couple to Gas, leading to the activation of adenylyl cyclase and the
production of cyclic AMP (cCAMP). Furthermore, NK1 receptor activation can trigger the
mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway,
which is involved in cell proliferation, differentiation, and survival.[1]

Visualizations
Signaling Pathways
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Caption: NK1 Receptor Signaling Pathways.

Experimental Workflow
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Caption: Experimental Workflow for [Tyr8]-Substance P.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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